1-(4-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Piperidine Derivative Formation: The piperidine ring can be introduced by reacting the thiazole derivative with a suitable piperidine precursor.
Urea Formation: The final step involves the reaction of the piperidine-thiazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiourea: Similar structure with a thiourea linkage instead of urea.
1-(4-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}carbamate: Similar structure with a carbamate linkage instead of urea.
Uniqueness
1-(4-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-23-15-6-4-14(5-7-15)20-16(22)19-11-13-3-2-9-21(12-13)17-18-8-10-24-17/h4-8,10,13H,2-3,9,11-12H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHFQYXXPCPOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.